molecular formula C17H11ClFN5O B2733639 3-(2-chlorophenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 942034-14-2

3-(2-chlorophenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2733639
CAS No.: 942034-14-2
M. Wt: 355.76
InChI Key: IHENMUPBVCOUMO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in the amygdala, hippocampus, and striatum, where they are implicated in the regulation of neuronal excitability, anxiety-related behaviors , and fear conditioning . Research utilizing this compound focuses on elucidating the pathophysiological roles of TRPC5 in the central nervous system, with significant implications for neuropsychiatric disorders such as anxiety and depression. Its mechanism involves stabilizing the closed state of the TRPC5 homomeric channel, as well as heteromeric channels formed with TRPC1, thereby reducing calcium influx and downstream signaling. Beyond neurology, its application extends to oncology research, as TRPC5 is implicated in certain cancer cell survival pathways. This inhibitor provides researchers with a critical pharmacological tool for dissecting TRPC5-mediated calcium signaling and for validating TRPC5 as a therapeutic target in preclinical models of neurological disease and cancer.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O/c1-10-15(21-23-24(10)12-6-4-5-11(19)9-12)17-20-16(22-25-17)13-7-2-3-8-14(13)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHENMUPBVCOUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel chemical entity that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that combines triazole and oxadiazole moieties. The general synthetic route includes:

  • Formation of Triazole Ring : The initial step involves the formation of the 1,2,3-triazole structure through a click reaction between azides and alkynes.
  • Oxadiazole Formation : The oxadiazole ring is formed via cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Substitution Reactions : Chlorophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution methods.

Antitumor Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antitumor activity. For instance:

  • Mechanism of Action : The triazole derivatives can inhibit specific cancer cell lines by interfering with cellular processes such as DNA replication and repair.
  • Case Study : In vitro testing demonstrated that a related triazole compound showed an IC50 value of 16.56 μM against H1975 lung cancer cells, indicating moderate potency against tumor proliferation .

Antimicrobial Activity

The oxadiazole derivatives have been evaluated for their antimicrobial properties:

  • Target Organisms : Studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
  • Inhibitory Concentrations : Compounds similar to the target compound exhibited MIC values ranging from 12.5 μg/mL to 62.5 μg/mL against different strains of tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Positioning : Variations in substituent positions on the phenyl rings significantly affect the compound's potency. For example, ortho-substituted derivatives often show enhanced activity compared to para-substituted ones .

Data Table of Biological Activities

Compound NameActivity TypeTargetIC50/MIC (μM)Reference
Compound 5eAntitumorH1975 Lung Cancer Cells16.56
Compound 5nAntimicrobialMycobacterium tuberculosis12.5
Compound XAntimicrobialVarious Bacterial Strains15 - 62.5

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against a range of bacterial and fungal pathogens.

Case Study: Antifungal Activity
A study highlighted that certain triazole derivatives demonstrated antifungal activity with Minimum Inhibitory Concentrations (MICs) significantly lower than those of established antifungal agents like fluconazole. For example, compounds with a triazole moiety exhibited MIC values as low as 0.0156 μg/mL against Candida albicans . The presence of halogen substituents such as chlorine and fluorine in the phenyl rings enhances the bioactivity against resistant strains.

Antibacterial Properties

The compound's structure suggests potential antibacterial activity as well. Research on related triazole derivatives has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.25 to 2 μg/mL . The incorporation of electron-withdrawing groups like fluorine at specific positions on the phenyl ring has been linked to increased antibacterial efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications on the phenyl rings and the triazole moiety can significantly influence their antimicrobial properties. For instance, compounds with trifluoromethyl groups have demonstrated broader bioactivity against various bacterial strains compared to their non-substituted counterparts .

Summary Table of Biological Activities

Activity MIC (μg/mL) Pathogen Reference
Antifungal0.0156Candida albicans
Antibacterial0.25 - 2Staphylococcus aureus (MRSA)
Anticancer (preliminary)N/AVarious cancer cell linesEmerging Research

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound’s uniqueness lies in its halogenated aryl substituents (2-chlorophenyl and 3-fluorophenyl). Key comparisons with analogs include:

Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)
  • Substituents : The triazole moiety is substituted with a 4-fluorophenyl group, and the oxadiazole analog (thiazole here) has a 4-chlorophenyl group.
  • Structural Data : Single-crystal diffraction revealed isostructural triclinic (P̄1) symmetry with two independent molecules in the asymmetric unit. The fluorophenyl group adopts a perpendicular orientation relative to the planar core .
  • Synthesis : High yields (>85%) via cyclocondensation, similar to methods for the target compound .
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
  • Substituents : Replaces the 3-fluorophenyl group with a 3-methylphenyl group on the triazole.
3-(4-Chloro-3-fluorophenyl)-5-{5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
  • Substituents : Incorporates a bulkier oxazolylmethyl group on the triazole and a 4-chloro-3-fluorophenyl on the oxadiazole.
  • Structural Complexity : The extended substituent may hinder crystallization but improve target selectivity in biological systems .

Crystallographic and Conformational Analysis

  • Target Compound vs. Compounds 4 and 5 :
    • Isostructurality : Compounds 4 and 5 (Cl vs. Br) share identical crystal packing except for halogen-adjusted van der Waals radii, suggesting the target compound’s 2-chlorophenyl/3-fluorophenyl combination would similarly influence packing .
    • Planarity : The triazole-oxadiazole core is nearly planar, but substituent orientation (e.g., perpendicular fluorophenyl in Compound 4) introduces steric effects affecting intermolecular interactions .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Triazole Substituent Oxadiazole Substituent Key Features
Target Compound 1,2,4-Oxadiazole 3-Fluorophenyl, 5-methyl 2-Chlorophenyl Halogen synergy for bioactivity
Compound 4 () Thiazole 4-Fluorophenyl, 5-methyl 4-Chlorophenyl Isostructural, planar core
Compound from 1,2,4-Oxadiazole 3-Methylphenyl, 5-methyl 2-Chlorophenyl Increased lipophilicity
Compound from 1,2,4-Oxadiazole Oxazolylmethyl, 5-methyl 4-Chloro-3-fluorophenyl Enhanced target selectivity

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how are key intermediates characterized?

Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as substituted amidoximes and carboxylic acid derivatives. Key steps include:

  • Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-fluorophenyl azide and propargyl derivatives .
  • Step 2: Oxadiazole ring closure using a nitrile intermediate under reflux with hydroxylamine hydrochloride in ethanol .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Key Intermediates and Characterization:

IntermediateCharacterization TechniqueKey Data
1-(3-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde1^1H NMR (CDCl3_3)δ 8.21 (s, 1H, triazole-H), 7.45–7.52 (m, 4H, Ar-H), 2.51 (s, 3H, CH3_3)
Amidoxime precursorIR (KBr)1650 cm1^{-1} (C=N stretch), 3350 cm1^{-1} (N-H)

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:
X-ray crystallography with programs like SHELXL is critical for confirming bond lengths, angles, and stereochemistry. Example workflow:

  • Data Collection: High-resolution (<1.0 Å) data at 100 K using synchrotron radiation.
  • Refinement: Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
  • Validation: Check for R-factor convergence (<5%), electron density maps (no unmodeled peaks) .

Example Crystallographic Parameters:

ParameterValue
Space groupP21_1/c
Z4
R1_1 (I > 2σ(I))0.037
C-Cl bond length1.735 Å (±0.003)

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent polarity. Strategies include:

  • Variable-Temperature NMR: Identify rotational barriers or tautomeric equilibria (e.g., oxadiazole-thione ↔ oxadiazole-thiol) .
  • 2D NMR (HSQC, HMBC): Confirm 13^{13}C-1^1H correlations to resolve overlapping signals in aromatic regions .
  • Cross-Validation: Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) .

Example Data Conflict Resolution:

Observed δ (ppm)Predicted δ (ppm)Assignment
8.45 (s, 1H)8.52 (s, 1H)Triazole-H
7.60 (m, 2H)7.58 (m, 2H)Fluorophenyl-H

Basic: Which analytical techniques are essential for assessing purity and stability?

Methodological Answer:

  • HPLC: Reverse-phase C18 column (ACN/water, 70:30), UV detection at 254 nm. Purity >95% required for biological assays .
  • DSC/TGA: Monitor decomposition temperatures (>200°C indicates thermal stability) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+^+ with <5 ppm error .

Advanced: How do substituents (e.g., 2-chlorophenyl vs. 3-fluorophenyl) influence biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl, F): Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via halogen bonding .
  • Steric Effects: 2-Chlorophenyl may hinder rotation, stabilizing bioactive conformers.

SAR Table (Hypothetical Data):

SubstituentIC50_{50} (nM)Target
2-Cl, 3-F12 ± 1.5EGFR
4-Cl, 3-F45 ± 3.2EGFR
2-Cl, 4-F28 ± 2.1EGFR

Advanced: What computational strategies predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Grid box centered on ATP-binding site (PDB: 1M17). Cl/F substituents form hydrogen bonds with Lys721 .
  • MD Simulations (GROMACS): 100-ns trajectories assess binding stability (RMSD <2.0 Å acceptable) .
  • QSAR Models: Hammett σ constants correlate logP with antimicrobial activity (R2^2 >0.85) .

Basic: What are common synthetic pitfalls, and how are they mitigated?

Methodological Answer:

  • Low Yields in Cyclization: Optimize reaction time (12–24 h) and catalyst (e.g., 10 mol% CuI for CuAAC) .
  • Byproduct Formation (Dimers): Use dilute conditions (0.1 M) and slow addition of reagents .

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